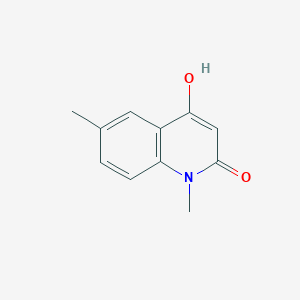
4-Hydroxy-1,6-dimethylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1,6-dimethylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
The pharmacological potential of 4-hydroxy-1,6-dimethylquinolin-2(1H)-one is underscored by various studies demonstrating its biological activities:
- Anticancer Activity : Quinolone derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. They operate through mechanisms such as cell cycle arrest and induction of apoptosis .
- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on enzymes like phosphodiesterase (PDE), which plays a crucial role in cardiac contractility. Compounds derived from this quinoline scaffold exhibit selective PDE3 inhibition with potential therapeutic applications in heart failure .
- Antitubercular Agents : Synthesis of derivatives has led to the discovery of potent antitubercular agents, showcasing the compound's versatility in addressing infectious diseases .
Case Study 1: Anticancer Efficacy
A study evaluated a series of quinolone derivatives for their anticancer properties against various cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxicity and induced apoptosis in cancer cells. The most active compounds were further investigated for their mechanisms of action, revealing pathways involving mitochondrial dysfunction and reactive oxygen species generation .
Case Study 2: Cardiotonic Effects
In another research effort focused on cardiac contractility, a derivative of this compound was tested in isolated rat atria. The compound demonstrated an increase in the force of contraction without significantly affecting heart rate, indicating its potential as a cardiotonic agent with a favorable safety profile compared to existing medications like cilostamide .
Analyse Des Réactions Chimiques
Synthetic Routes and Precursor Reactivity
The compound is synthesized via multistep protocols involving alkylation and cyclization reactions. A representative pathway includes:
-
Alkylation of isatoic anhydrides with methyl iodide under basic conditions (DIPEA/DMAC) to form intermediates like 1a–1g (yields: 81–85%) .
-
Condensation with β-ketoesters (e.g., nonyl/tridecyl chains) using NaH, yielding 4-hydroxy-2-quinolones with variable substituents (yields: 9–51%) .
Key structural confirmation methods:
-
13C NMR : Signals at δ 209 ppm (side-chain carbonyl), δ 174 ppm (C-4), δ 161 ppm (C-2) .
-
1H NMR : Methyl protons at δ 3.46–3.76 ppm (N-CH3) and δ 2.23–2.31 ppm (C-CH3) .
Electrophilic Substitution Reactions
The 4-hydroxy and 2-quinolone groups direct reactivity at positions 3, 5, and 7:
-
Halogenation :
| Product | Substituents | Yield (%) |
|---|---|---|
| 3a | 7,8-Dichloro | 74 |
| 3b | 7,8-Dichloro-2-methyl | 78 |
| 3c | 7,8-Dichloro-3-methyl | 76 |
Condensation and Cyclization
-
Microwave-assisted reactions :
-
Nucleophilic displacement :
Functional Group Modifications
-
Amination :
-
Alkylation :
Biological Activity Correlations
-
Antimicrobial activity :
-
Enzyme inhibition :
Challenges and Byproduct Formation
-
Low yields in cyclization :
-
Mitigation : Optimized solvent systems (THF > DMF) and controlled heating reduce hydrolysis .
Spectroscopic Trends
Propriétés
Numéro CAS |
54675-24-0 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
4-hydroxy-1,6-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)10(13)6-11(14)12(9)2/h3-6,13H,1-2H3 |
Clé InChI |
VZOOIPFSWSMDRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)C=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















